4-Amino-5-fluoronicotinaldehyde
Description
4-Amino-5-fluoronicotinaldehyde is a fluorinated nicotinaldehyde derivative featuring an amino group at the 4-position and a fluorine atom at the 5-position of the pyridine ring. This compound is of significant interest in medicinal and synthetic chemistry due to the unique electronic and steric properties imparted by fluorine, which can enhance bioavailability, metabolic stability, and binding affinity in drug candidates .
Properties
Molecular Formula |
C6H5FN2O |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
4-amino-5-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9) |
InChI Key |
MUBDVQREEJUNHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoronicotinaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired substitution occurs at the correct positions on the pyridine ring .
Industrial Production Methods: Industrial production of 4-Amino-5-fluoronicotinaldehyde may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-fluoronicotinaldehyde can undergo various chemical reactions including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1.1. Anticancer Research
One of the primary applications of 4-Amino-5-fluoronicotinaldehyde is in the development of anticancer agents. Preliminary studies indicate that compounds derived from it may exhibit selective cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have shown promise in inhibiting the proliferation of specific tumor types, suggesting its utility as a lead compound for further optimization in cancer therapeutics.
1.2. Antimicrobial Activity
Research has demonstrated that 4-Amino-5-fluoronicotinaldehyde exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. This activity positions it as a candidate for developing new antibiotics, especially in light of the growing concern over antibiotic resistance.
Synthesis and Derivatives
The synthesis of 4-Amino-5-fluoronicotinaldehyde typically involves multi-step organic reactions, which can include:
- Nitration : Introduction of a nitro group followed by reduction to form the amino group.
- Fluorination : Selective introduction of fluorine at the desired position on the pyridine ring.
These synthetic routes allow for the production of various derivatives that may enhance biological activity or improve pharmacokinetic properties.
3.1. Binding Studies
Interaction studies involving 4-Amino-5-fluoronicotinaldehyde focus on its binding affinity to various biological targets, including enzymes and receptors implicated in disease pathways. Techniques such as surface plasmon resonance and fluorescence polarization are employed to assess these interactions, providing insights into its potential therapeutic applications.
3.2. Pharmacokinetics
Pharmacokinetic profiling suggests that 4-Amino-5-fluoronicotinaldehyde has favorable absorption characteristics, although detailed toxicological studies are necessary to establish its safety profile comprehensively.
Case Studies
| Case Study Title | Findings |
|---|---|
| Antitumor Effects | In vitro studies demonstrated significant inhibition of A431 vulvar epidermal carcinoma cells through apoptosis induction via caspase activation pathways. |
| Antimicrobial Activity | Exhibited notable efficacy against various bacterial strains, especially Gram-positive bacteria, highlighting its potential as a new antibiotic candidate. |
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoronicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Similarities
The structural analogues of 4-Amino-5-fluoronicotinaldehyde primarily differ in the type and position of substituents on the pyridine ring. Key analogues include:
Table 1: Structural Comparison of Nicotinaldehyde and Nicotinonitrile Analogues
| Compound Name | Substituent Position | Functional Group | Similarity Score* | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 4-Amino-5-fluoronicotinaldehyde | 5-F | Aldehyde | N/A | Not Provided | ~154.1 (estimated) |
| 4-Amino-5-chloronicotinaldehyde | 5-Cl | Aldehyde | 0.85 | 19798-77-7 | 170.58 |
| 4-Amino-5-bromonicotinaldehyde | 5-Br | Aldehyde | 0.76 | 1289175-56-9 | 215.03 |
| 4-Amino-6-chloronicotinaldehyde | 6-Cl | Aldehyde | 0.82 | 60032-57-7 | 170.58 |
| 4-Amino-5-methoxynicotinonitrile | 5-OCH3 | Nitrile | N/A | Not Provided | ~165.1 (estimated) |
*Similarity scores are derived from structural alignment algorithms comparing backbone and functional group compatibility .
Key Observations:
- Halogen vs. Methoxy Substituents : Fluorine’s high electronegativity and small atomic radius enhance electron-withdrawing effects, increasing the electrophilicity of the aldehyde group compared to bulkier, less electronegative substituents like chlorine or bromine. This property may improve reactivity in condensation or nucleophilic addition reactions .
- Positional Isomerism : The 6-chloro analogue (similarity score: 0.82) exhibits lower similarity than the 5-chloro derivative (score: 0.85), highlighting the critical role of substituent positioning in electronic and steric interactions .
- Functional Group Variations: Replacing the aldehyde with a nitrile group (e.g., 4-Amino-5-methoxynicotinonitrile) reduces polarity but increases stability against oxidation, making nitriles preferable in certain catalytic processes .
Physicochemical Properties
- Solubility and Stability: The aldehyde group in 4-Amino-5-fluoronicotinaldehyde may render it more hygroscopic and prone to oxidation than nitrile derivatives, necessitating storage under inert conditions .
Biological Activity
4-Amino-5-fluoronicotinaldehyde is a fluorinated derivative of nicotinaldehyde that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and in the context of various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
4-Amino-5-fluoronicotinaldehyde is characterized by the presence of an amino group and a fluorine atom on the pyridine ring, which may influence its interaction with biological targets. The structural formula can be represented as follows:
Kinase Inhibition
Research indicates that 4-Amino-5-fluoronicotinaldehyde exhibits significant inhibitory activity against various kinases. Kinases are crucial for many cellular processes, including growth and metabolism, making them important targets for cancer therapy.
- Mechanism of Action : The compound acts by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Selectivity : Studies have shown that this compound has a selective profile against certain kinases, which may reduce off-target effects commonly associated with less selective inhibitors .
Antiproliferative Effects
In vitro studies have demonstrated that 4-Amino-5-fluoronicotinaldehyde possesses antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Significant growth inhibition |
| MCF-7 (breast cancer) | 7.8 | Moderate growth inhibition |
| A549 (lung cancer) | 6.3 | Significant growth inhibition |
These results suggest that the compound may be effective in treating cancers characterized by overactive kinase signaling pathways .
Mechanistic Insights
The mechanism underlying the antiproliferative activity involves the modulation of key signaling pathways:
- Cell Cycle Arrest : Treatment with 4-Amino-5-fluoronicotinaldehyde has been shown to induce G1 phase arrest in cancer cells, leading to decreased cell division.
- Apoptosis Induction : The compound activates apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
Case Studies
Several case studies have highlighted the therapeutic potential of 4-Amino-5-fluoronicotinaldehyde:
- Case Study in Lung Cancer : A study involving A549 cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. The study concluded that it could serve as a promising candidate for lung cancer therapy .
- Combination Therapy : Another investigation explored the effects of combining 4-Amino-5-fluoronicotinaldehyde with standard chemotherapeutic agents. Results indicated enhanced efficacy compared to monotherapy, suggesting potential for use in combination regimens .
Safety Profile
While promising, understanding the safety profile of 4-Amino-5-fluoronicotinaldehyde is crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate that it has a favorable safety margin at therapeutic doses, but further investigations are necessary to fully assess its long-term effects and potential side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
